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Introduction to Acarbose and Fermentation Production

Acarbose is a pseudotetrasaccharide alpha-glucosidase inhibitor clinically used for the treatment of type 2
diabetes mellitus. As a competitive inhibitor of pancreatic a-amylase and intestinal a-glucosidases, acarbose
delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia [1]. The
global rise in diabetes prevalence has created an increasing demand for acarbose, making optimization of its
production through microbial fermentation a significant research focus. Industrial production of acarbose
relies primarily on fermentation processes using various Actinoplanes species, including Actinoplanes sp.
SE50/110, Actinoplanes sp. A56, and Actinoplanes utahensis [2] [3] [1]. These soil bacteria naturally
produce acarbose as a secondary metabolite, and extensive research has been conducted to enhance

acarbose titers through medium optimization, genetic engineering, and fermentation process control.

The acarbose molecule consists of an aminocyclitol moiety (acarviosine) linked to maltose. The acarviosine
unit contains a valienamine-derived cyclitol connected to a 4-amino-4,6-dideoxyglucose moiety via a
nitrogen bridge [2] [4]. This complex structure necessitates a sophisticated biosynthetic pathway in the
producing organisms, which has been partially elucidated through genomic and biochemical studies [3] [4].
The complete biosynthetic gene cluster (acb cluster) in Actinoplanes sp. SE50/110 contains 22 genes

organized into 7 transcriptional units, encoding enzymes responsible for the formation of this
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pseudooligosaccharide [3]. Understanding this pathway has enabled rational genetic engineering approaches

to improve acarbose yields and reduce byproduct formation.

Medium Composition Optimization

Carbon Source Optimization

Carbon sources serve dual roles in acarbose fermentation as energy substrates and biosynthetic
precursors. Maltose is particularly significant as it functions both as a carbon source and as a direct
precursor for acarbese biosynthesis through the action of glycosyltransferases in the acarbese pathway [5].
The transport systems for maltose uptake in Actinoplanes species belong to the ATP-binding cassette

(ABC) transport family, highlighting the importance of this carbon source [2].

Table 1: Carbon Source Compositions in Various Acarbose Fermentation Media

. Carbon Sources Total Sugar Acarbose

Strain . . Reference
(glL) Concentration (g/L) Titer (mgl/L)

Actinoplanes sp. A56  Starch (30), Glucose 75-80 (optimal) ~5000 [2]
(50)

Actinoplanes sp. Maltose (70) 70 ~2000-3200 [3]1[5]

SE50/110

Actinoplanes Maltose (14 fed- Variable during 6606 [5]

utahensis ZJB- batch), Glucose (6 feeding

08196 fed-batch)

Actinoplanes sp. Maltose, Glucose Not specified 3490 [2]

CKD485-16

Research has demonstrated that maintaining total sugar concentration within an optimal range is critical
for maximizing acarbose production. In industrial fermentation with Actinoplanes sp. A56, maintaining total

sugar at 75-80 g/L in a 30,000-L fermenter resulted in approximately 5000 mg/L of acarbose [2]. Higher
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sugar concentrations can lead to increased broth osmolality, which may inhibit cell growth and acarbose
production. For Actinoplanes sp. SE50/110, a defined high-maltose medium containing 70 g/L maltose

monohydrate has been successfully employed [5].

Fed-batch strategies have been developed to maintain optimal sugar concentrations throughout the
fermentation process. For Actinoplanes utahensis ZJB-08196, intermittent feeding of maltose (14.0 g/L),
glucose (6.0 g/L), and soybean meal (9.0 g/L) at 48, 72, 96, and 120 hours with a feed volume of 5 mL
significantly enhanced acarbose production to 6606 mg/L. [5]. This approach helps maintain elevated

osmolality (400-500 mOsm/kg) which has been shown to be beneficial for acarbose production [2].

Nitrogen Sources and Growth Factors

Nitrogen sources in acarbese fermentation media provide essential amino acids and precursors for cellular
metabolism and acarbose biosynthesis. Common nitrogen sources include soybean meal, corn steep liquor,
peptones, and various inorganic ammonium salts. The carbon-to-nitrogen ratio significantly influences

both cell growth and acarbose production, with optimal ratios varying between strains.

Table 2: Nitrogen Sources and Additives in Acarbose Fermentation Media

Component Concentration (g/L) Function Strain

Soybean flour 10-20 Organic nitrogen source  Actinoplanes sp. A56 [2]

Corn steep liquor 10-20 Vitamin/mineral source Actinoplanes sp. A56 [2]
Peptone 2.0 Organic nitrogen General [5]

Casein hydrolysate 1.0 Amino acid source General [5]

(NH4)2S04 5.0 Inorganic nitrogen Actinoplanes sp. SE50/110 [5]
Ammonium chloride  Variable Nitrogen/pH control Streptomyces M37 [6]

In silico analysis using genome-scale metabolic models of Actinoplanes sp. SE50/110 has predicted that the

addition of specific amino acids can enhance acarbose production. Model iYLW1028 predictions suggest
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that supplementing with arginine and histidine could increase acarbose production by 78% and 59%,
respectively [5]. These amino acids may play roles in precursor supply or regulatory functions in acarbose
biosynthesis. Additionally, the addition of S-adenosylmethionine (100 pmol/L at 12 hours post-inoculation)
and validamine (20 mg/L prior to inoculation) has been shown to enhance acarbose yields in A. utahensis

ZJB-08196 [5].

The form of nitrogen source also affects fermentation performance. For Streptomyces M37, the addition of
NH4Cl with maintenance of fermentation pH at 8.5 for 72 hours after inoculation proved an effective
strategy for enhancing acarbose biosynthesis [6]. This approach likely influences both nitrogen metabolism

and intracellular pH regulation, creating more favorable conditions for acarbose production.

Inorganic Salts and Osmolality Regulators

Inorganic salts in fermentation media provide essential minerals for cellular functions and enzyme activities
while also serving as important osmolality regulators. Maintaining appropriate ionic strength and specific
ion concentrations has been shown to significantly influence acarbose production across different

Actinoplanes strains.

The optimal concentrations of key inorganic salts in acarbese fermentation media typically include
potassium phosphate (1.0-2.0 g/L) as a pH buffer and phosphorus source, magnesium sulfate (0.5-1.0 g/L)
as an enzyme cofactor, calcium carbonate (2.0 g/L) for pH stabilization, and various trace elements
including iron, manganese, zinc, copper, nickel, and cobalt [2] [5] [7]. In the high-maltose minimal medium
for Actinoplanes sp. SE50/110, trace elements are provided as a separate solution containing FeClz (15.75
mM), MnCl2 (25.00 mM), CaClz (33.75 mM), ZnCl2 (3.75 mM), CuClz (0.50 mM), NiClz (0.05 mM), and
[Co(NH3)s]Cl3 (0.02 mM) [5].

Osmolality control has emerged as a critical factor in acarbese fermentation optimization. Research has
demonstrated that maintaining broth osmolality at 400-500 mOsm/kg during the fermentation process
significantly enhances acarbose production [2]. This can be achieved through controlled feeding of carbon
and nitrogen sources or direct addition of osmolytes. The mechanism behind this improvement may relate to

the regulation of precursor uptake and metabolic flux toward acarbose biosynthesis.

Fermentation Process Protocols
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Industrial-scale Fermentation Protocol

Industrial-scale acarbose production employs large-scale fermenters ranging from 30,000 to 100,000 liters
capacity [2] [1]. The process involves several standardized steps from strain preservation to harvest, with
strict control of physiological parameters throughout the fermentation phase. The following protocol for
Actinoplanes sp. A56 has been optimized for 30,000-L fermenters and yields approximately 5000 mg/L of

acarbose [2].

Medium Composition:

¢ Seed Medium (g/L): Starch (10), Glucose (20), Corn steep liquor (20), Soybean flour (10), KH2POa4
(2.0), MgSO0Oa (1.0), CaCOs (2.0); initial pH adjusted to 7.0-7.2

¢ Fermentation Medium (g/L): Starch (30), Glucose (50), Corn steep liquor (10), Soybean flour (20),
K2HPOa4 (1.0), MgSOa (1.0), CaCOs (3.0), NaCl (2.0); initial pH adjusted to 7.0-7.2

Procedure:

e Strain Activation: Transfer preserved strain from agar slants to seed medium. Agar slant
composition: Glucose (20 g/L), Peptone (5 g/L), KCI (0.5 g/L), K2HPOa4 (1.0 g/L), MgSOa (0.5 g/L),
Agar (20 g/L) [2].

e Seed Culture Preparation: Conduct two-stage seed culture preparation. Inoculate first seed culture
(50 mL medium in 250-mL flask) with agar plugs (approximately 1 x 1 cm?), incubate at 28°C for 48
hours on rotary shaker (220 rpm). Transfer to second seed stage in same medium (10% inoculation
ratio), incubate under identical conditions for 24 hours [5] [7].

¢ Fermenter Inoculation: Transfer seed culture to production fermenter at 5-10% inoculation ratio.

¢ Fermentation Control:

o Maintain temperature at 28°C

o Control pH at 7.0-7.2 using automatic NaOH or HCI addition

o Maintain dissolved oxygen (DO) at 40-50% saturation through agitation speed (150-250 rpm)
and aeration rate (0.8-1.2 vvm)

o Monitor and maintain total sugar concentration at 75-80 g/L through fed-batch addition

e Harvest: Terminate fermentation after 168-216 hours when acarbose titer reaches peak
concentration (typically 5-6 days).

Critical Control Parameters:

e Total Sugar: Maintain at 75-80 g/L; concentrations above 90 g/L inhibit acarbose synthesis [2]
e pH: Optimal range 7.0-7.2; deviation beyond 6.8-7.5 reduces acarbose yield [2]
¢ Dissolved Oxygen: Maintain at 40-50%; levels below 30% or above 60% decrease productivity [2]
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Laboratory-scale Fermentation with Osmolality Control

For bench-scale optimization of acarboese production, a fed-batch fermentation strategy with osmolality
control has been developed for Actinoplanes utahensis ZJB-08196, achieving high titers up to 6606 mg/L [5].
This protocol is suitable for 500-mL to 5-L fermenters and emphasizes precise control of nutrient feeding

and osmotic pressure.

Medium Composition:

¢ Seed Medium (NBS Medium) (g/L): Glucose (11), Peptone (4), Yeast extract (4), MgSQOa-7H20 (1),
KH2POa (2), K2HPO4-3H20 (5.2) [5]

¢ Fermentation Medium (g/L): Maltose:1H20 (70), (NH4)2S0Oa4 (5), K2HPO4-3H20 (6.55), KH2POa4 (5),
Trisodium citrate-2H20 (5.7), MgClz-6H20 (1.0), CaClz-2H20 (2.0) [5]

e Trace Element Solution: FeClz (15.75 mM), MnClz (25.00 mM), CaClz (33.75 mM), ZnClz (3.75 mM),
CuClz (0.50 mM), NiClz (0.05 mM), [Co(NH3)e]Cls (0.02 mM) - add 0.2 mL per liter of medium after
separate sterilization [5]

Feeding Solution Composition (g/L): Maltose (280), Glucose (120), Soybean meal (180)

Procedure:

e Seed Culture Preparation: Inoculate agar plugs (1 x 1 cm?) into 50 mL NBS medium in 250-mL
flasks. Incubate at 28°C for 72 hours on rotary shaker (220 rpm) [5].

¢ Fermenter Inoculation: Transfer seed culture to production fermenter at 10% inoculation ratio.

e Batch Fermentation Phase: Conduct initial batch fermentation for 48 hours at 28°C, pH 7.0, and DO
>30%.

¢ Fed-batch Phase: Initiate feeding at 48, 72, 96, and 120 hours with feeding solution (5 mL per
feeding for lab-scale fermenters). Monitor osmolality and maintain at 400-500 mOsm/kg [5].

¢ Additive Supplementation: Add S-adenosylmethionine (100 pmol/L) at 12 hours post-inoculation
and validamine (20 mg/L) prior to inoculation [5].

¢ Process Monitoring: Monitor acarbose production, byproduct formation, and culture viability until
harvest at 144-216 hours.

Two-stage Fermentation Strategy: For Streptomyces M37, a two-stage fermentation strategy has been
developed where fermentation pH is maintained at 8.5 for the first 72 hours after inoculation, then adjusted
to optimal range for production phase. This approach enhances acarbese biosynthesis and is linked to

increased activity of glutamate dehydrogenase and glucose-6-phosphate dehydrogenase enzymes [6].
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Genetic Engineering Strategies for Enhanced
Production

Strain Improvement through Genetic Manipulation

Genetic engineering approaches have demonstrated significant potential for enhancing acarbese production
in Actinoplanes strains. The establishment of efficient genetic manipulation systems has enabled targeted
modifications to the acarbose biosynthetic pathway, regulatory networks, and precursor supply chains. An
optimized conjugation system between E. coli (carrying ¢C31-derived integrative plasmids) and
Actinoplanes sp. SE50/110 mycelia has achieved conjugation efficiency of 29.4% by optimizing incubation

time, recipient cell quantity, donor-to-recipient ratio, and MgClz concentration [8].

Key genetic engineering targets for acarbose overproduction include:

e Overexpression of positive regulators: Identification of a TetR family regulator (TetR1) that
positively regulates acarbose synthesis by promoting expression of acbB and achD genes.
Overexpression of TetR1 increased acarbose production by approximately 25% (2.18 g/L compared
to 1.74 g/L in wild-type) [3].

¢ Elimination of byproduct formation: Inactivation of the maltooligosyltrehalose synthase gene (treY)
successfully eliminates the formation of component C, a major byproduct that complicates
downstream purification [8]. This modification improves product quality and potentially redirects
metabolic flux toward acarbose biosynthesis.

¢ Enhancement of rate-limiting steps: Overexpression of genes with low expression levels in the
acarbose biosynthetic gene cluster, particularly acbB (encoding dTDP-glucose-4,6-dehydratase) and
acbD, which catalyze critical steps in the synthesis of the amino-deoxyhexose moiety [3].

e Precursor pool optimization: Weakening the glycogen synthesis pathway while strengthening
glycogen degradation to increase the availability of glucose-1-phosphate for acarbose biosynthesis

3],

The combinatorial approach integrating multiple genetic modifications has yielded the most significant
improvements. In one study, combining the overexpression of TetR1 with modifications to glycogen
metabolism and fed-batch fermentation strategy increased acarbese production by 58% compared to the

parent strain, reaching 8.04 g/L—the highest fermentation titer reported to date [3].

Genome-Scale Metabolic Modeling and Systems Approaches
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Genome-scale metabolic models (GSMMs) provide powerful computational frameworks for understanding
cellular metabolism and identifying metabolic engineering targets for acarbose overproduction. The
iYLW1028 model of Actinoplanes sp. SE50/110 comprises 1028 genes, 1128 metabolites, and 1219

reactions, offering a comprehensive representation of the organism's metabolic network [5].

Key applications of GSMM for acarbese production improvement include:

e Essential gene prediction: Identification of 122 and 81 genes essential for cell growth on acarbose
synthesis and sucrose media, respectively [5].

¢ Nutrient supplementation strategies: Prediction that arginine and histidine addition to media would
increase acarbose production by 78% and 59%, respectively [5].

¢ Metabolic flux analysis: Identification of bottleneck reactions in acarbose biosynthesis and
precursor supply pathways.

¢ Gene deletion targets: Prediction that deletion of treY would eliminate by-product component C
formation, which has been experimentally validated [5].

The integration of transcriptome data with metabolic models has further enhanced their predictive
capabilities. Transcriptome sequencing of Actinoplanes sp. SIPI12-34 at different fermentation time points
revealed differential expression of regulatory genes and biosynthetic cluster genes, enabling identification of
new targets for genetic manipulation [3]. This systems biology approach provides a robust foundation for

rational strain design rather than relying solely on random mutagenesis and screening.

Fermentation GeneticEngineering SystemsMetabolic

Regulatory Mechanisms Biosynthetic Pathway Byproduct Reduction Metabolic Model
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Figure 1: Integrated Strategies for Acarbose Production Enhancement
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Process Monitoring and Analytical Methods

Analytical Techniques for Acarbose Quantification

High-performance liquid chromatography (HPLC) is the standard analytical method for acarbose

quantification in fermentation broth. The standard protocol involves:

e Sample Preparation: Centrifuge fermentation broth at 10,000 x g for 10 minutes to remove biomass.
Dilute supernatant appropriately with mobile phase or distilled water [3].
e HPLC Conditions:

[e]

(o]

[e]

Column: Amino-bonded silica column (e.g., NHz column) or reversed-phase C18 column with
appropriate pre-column

Mobile Phase: Acetonitrile-water mixtures (typically 65:35 to 75:25 v/v)

Flow Rate: 1.0-1.5 mL/min

Detection: Refractive index detector (RID) maintained at constant temperature

Column Temperature: 30-40°C

Injection Volume: 10-20 yL

¢ Quantification: Prepare acarbose standard solutions in concentration range of 0.1-5.0 mg/mL.
Construct calibration curve by plotting peak area against concentration. Use linear regression for
quantification of unknown samples [3].

For byproduct analysis, liquid chromatography-mass spectrometry (LC-MS) provides enhanced capability

to identify and quantify component C and other related compounds. The elimination of component C through

treY gene deletion has been confirmed using LC-MS analysis [8].

Fermentation Process Monitoring

Critical process parameters must be monitored throughout acarbese fermentation to ensure optimal

productivity:

¢ Dissolved Oxygen (DO): Maintain at 40-50% saturation through agitation and aeration control. DO
levels below 30% can limit cellular metabolism, while levels above 60% may promote undesirable
oxidative metabolism [2].

¢ pH: Monitor continuously and maintain at 7.0-7.2 through automatic addition of acid (HCI or H2SOa4)
or base (NaOH). pH deviation beyond 6.8-7.5 significantly reduces acarbose yield [2].
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e Biomass Concentration: Determine via dry cell weight (DCW) measurement. Collect known volume
of fermentation broth, centrifuge, wash cells with distilled water, and dry at 80°C to constant weight
[3].

e Sugar Consumption: Monitor total sugar concentration using DNS method for reducing sugars or
HPLC for specific carbohydrate analysis. Maintain total sugar at 75-80 g/L through fed-batch
supplementation [2].

e Osmolality: Measure broth osmolality using freezing point depression osmometer. Maintain at 400-
500 mOsm/kg for optimal acarbose production [2] [5].

¢ Metabolic Enzymes: Monitor key enzyme activities including glutamate dehydrogenase and glucose-
6-phosphate dehydrogenase, which have been correlated with enhanced acarbose production in
two-stage fermentation systems [6].

Advanced monitoring approaches incorporate real-time metabolic flux analysis based on genome-scale
metabolic models. The iYLW1028 model of Actinoplanes sp. SE50/110 enables in silico simulation of
metabolic fluxes under different nutrient conditions and genetic modifications, providing insights for process

optimization [5].

Nutrient Feeding
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Figure 2: Acarbose Fermentation Workflow with Critical Control Points

Conclusion and Future Perspectives

The optimization of acarbose fermentation medium composition and process parameters has evolved from

empirical approaches to systematic strategies integrating medium design, bioprocess engineering, and
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systems metabolic engineering. The current state-of-the-art achieves acarbose titers exceeding 8 g/L
through combinatorial approaches that address both nutritional and genetic factors [3]. Future improvements
will likely focus on further elucidation of the complete acarbose biosynthetic pathway, which has recently

been fully characterized [4], enabling more precise metabolic engineering interventions.

Key emerging opportunities include dynamic control of metabolic fluxes through synthetic biology tools,
application of machine learning for fermentation optimization, and development of continuous
manufacturing processes. Additionally, the integration of real-time metabolomics with adaptive fermentation
control represents a promising direction for further enhancing acarbese productivity and consistency in

industrial manufacturing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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